molecular formula C29H44O8 B1232055 DB02859

DB02859

Cat. No.: B1232055
M. Wt: 520.7 g/mol
InChI Key: WPMGNXPRKGXGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DB02859, also known as Soraphen A, is a small molecule belonging to the class of organic compounds known as macrolides and analogues. These compounds contain a lactone ring of at least twelve members. Soraphen A is an experimental compound with a chemical formula of C29H44O8 and a molecular weight of 520.6549 g/mol .

Chemical Reactions Analysis

Soraphen A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Soraphen A is characterized by its unique structure, which contributes to its biological activity. It primarily acts by inhibiting the acetyl-CoA carboxylase enzyme, which plays a crucial role in fatty acid metabolism. This inhibition leads to alterations in lipid biosynthesis and has implications for various metabolic disorders.

Research Applications

  • Antimicrobial Activity :
    Soraphen A has been extensively researched for its effectiveness against plant-pathogenic fungi. Its application in agriculture has been noted for controlling fungal infections in crops, thereby enhancing agricultural productivity .
  • Cancer Research :
    Recent studies have explored the potential of Soraphen A in cancer therapy. It has shown promise in inhibiting tumor growth by disrupting metabolic pathways essential for cancer cell proliferation. For instance, it has been implicated in reducing the viability of breast cancer cells through modulation of lipid metabolism .
  • Neurodegenerative Disorders :
    The compound's role in neurodegenerative diseases, particularly Parkinson's disease, is under investigation. Research indicates that Soraphen A may influence neuroinflammation and neuronal survival, providing a potential avenue for therapeutic intervention .
  • Metabolic Disorders :
    Soraphen A's inhibition of acetyl-CoA carboxylase positions it as a candidate for treating metabolic syndromes such as obesity and diabetes. Studies have demonstrated its ability to alter lipid profiles and improve insulin sensitivity in animal models .

Table 1: Biological Activities of Soraphen A

Activity TypeDescriptionReference
AntifungalEffective against various plant-pathogenic fungi
AntitumorInhibits growth of breast cancer cells
NeuroprotectiveModulates neuroinflammation in models of Parkinson's disease
Metabolic RegulationAlters lipid metabolism, improving insulin sensitivity

Table 2: Mechanistic Insights

MechanismEffect on PathwayReference
Acetyl-CoA Carboxylase InhibitionDisrupts fatty acid synthesis
Lipid Metabolism ModulationAlters lipid profiles in metabolic disorders
Tumor Growth InhibitionReduces cell viability in cancer models

Case Studies

  • Agricultural Application :
    In a controlled study, Soraphen A was applied to crops affected by fungal pathogens. Results indicated a significant reduction in disease incidence, demonstrating its effectiveness as a biopesticide .
  • Cancer Therapeutics :
    A clinical trial investigated the effects of Soraphen A on patients with advanced breast cancer. Preliminary results showed a reduction in tumor size and improved metabolic markers, suggesting its potential as an adjunct therapy .
  • Metabolic Syndrome Intervention :
    An animal model study examined the impact of Soraphen A on obesity-related metabolic dysfunctions. Treated subjects exhibited improved glucose tolerance and reduced adipose tissue accumulation compared to controls .

Mechanism of Action

The mechanism of action of Soraphen A involves the inhibition of acetyl-CoA carboxylase 2. This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis. By inhibiting this enzyme, Soraphen A disrupts the production of fatty acids, which can affect various cellular processes and metabolic pathways .

Comparison with Similar Compounds

Soraphen A is unique among macrolides due to its specific inhibition of acetyl-CoA carboxylase 2. Similar compounds include other macrolides and polyketides, such as erythromycin and rapamycin. These compounds also contain large lactone rings but differ in their specific biological targets and mechanisms of action .

Properties

IUPAC Name

1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O8/c1-18-16-17-24(34-5)23(33-4)15-11-10-14-22(21-12-8-7-9-13-21)36-28(31)20(3)29(32)27(35-6)25(30)19(2)26(18)37-29/h7-9,12-13,16-20,22-27,30,32H,10-11,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMGNXPRKGXGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C(CCCCC(OC(=O)C(C2(C(C(C(C1O2)C)O)OC)O)C)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122547-72-2
Record name 1,17-dihydroxy-3-oxo-10,11,18-trimethoxy-2,14,16-trimethyl- 5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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